Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine

Description

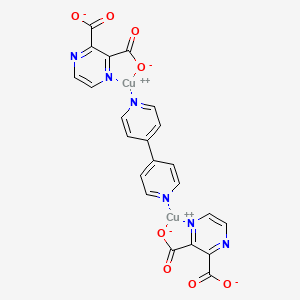

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is a coordination polymer featuring a binuclear copper(II) core bridged by pyrazine-2,3-dicarboxylate (pzdc) ligands and pillared by 4-pyridin-4-ylpyridine. The pzdc ligand acts as a tetradentate bridge, coordinating via two carboxylate oxygen atoms and two nitrogen atoms from the pyrazine ring, while the 4-pyridin-4-ylpyridine pillar ligand extends the structure into a three-dimensional framework . This compound exhibits notable porosity and structural flexibility, enabling applications in gas adsorption (e.g., CH₄, MeOH) and catalytic processes .

Properties

Molecular Formula |

C22H12Cu2N6O8 |

|---|---|

Molecular Weight |

615.5 g/mol |

IUPAC Name |

dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H8N2.2C6H4N2O4.2Cu/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-8H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4 |

InChI Key |

VHRQHTLIRWUCCF-UHFFFAOYSA-J |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis

The ligand dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) is prepared following established synthetic protocols involving condensation reactions of precursor compounds containing pyrazine and pyridine units. This ligand is then used to coordinate with copper(II) salts to form the desired complexes.

General Synthetic Procedure for Copper(II) Complexes

Copper(II) complexes with py-2pz ligand are synthesized via aerobic reactions at room temperature, typically in ethanol as the solvent. The reaction involves mixing equimolar amounts of the py-2pz ligand with copper(II) salts such as copper(II) chloride (CuCl2) or copper(II) trifluoromethanesulfonate (Cu(CF3SO3)2). The process yields complexes like:

- [CuCl2(py-2pz)]2 (Dichlorido bridged dimer)

- [Cu(CF3SO3)(H2O)(py-2pz)2]CF3SO3·2H2O

The reaction conditions are mild, conducted at room temperature without the need for inert atmosphere or elevated temperatures, and the products are isolated by crystallization from ethanol or other suitable solvents.

Stepwise Synthesis Example

- Dissolve py-2pz ligand in ethanol.

- Add an equimolar amount of copper(II) salt (e.g., CuCl2 or Cu(CF3SO3)2) to the ligand solution.

- Stir the mixture at room temperature under aerobic conditions for several hours.

- Isolate the precipitated complex by filtration or crystallization.

- Recrystallize the product from ethanol or methanol to obtain pure crystals suitable for structural analysis.

Preparation of Related Silver(I) Complexes for Comparison

Silver(I) complexes with the same ligand are prepared similarly by reacting py-2pz with silver salts such as AgPF6 or AgNO3 under comparable conditions. These serve as comparative models to study the influence of metal ions on complex properties.

Characterization and Structural Analysis

Spectroscopic and Electrochemical Characterization

- Infrared (IR) Spectroscopy: Confirms coordination of ligand to metal via shifts in characteristic vibrations of pyridine and pyrazine rings and carboxylate groups.

- UV-Visible Spectroscopy: Provides information on electronic transitions influenced by metal coordination.

- Nuclear Magnetic Resonance (NMR): ^1H NMR for silver complexes to confirm ligand environment.

- Cyclic Voltammetry: Electrochemical behavior of copper complexes is analyzed to understand redox properties.

X-ray Crystallography

Single crystal X-ray diffraction is the principal method to elucidate the molecular and crystal structures of the complexes. Key findings include:

- The py-2pz ligand coordinates in a bidentate mode through pyridine and pyrazine nitrogen atoms.

- Complex 1 ([CuCl2(py-2pz)]2) forms a dichlorido-bridged dimer with square pyramidal geometry around copper.

- Complex 2 ([Cu(CF3SO3)(H2O)(py-2pz)2]CF3SO3·2H2O) exhibits octahedral geometry with coordinated water.

- Silver complexes show different coordination modes and polymeric structures, with bridging via the pyrazine nitrogen in some cases.

Density Functional Theory (DFT) Calculations

DFT calculations complement experimental data by modeling the structures in solution, confirming coordination modes and geometries observed in the solid state.

Data Tables Summarizing Preparation and Characterization

| Complex ID | Metal Salt Used | Ligand (py-2pz) Equiv. | Solvent | Reaction Conditions | Yield (%) | Geometry (Cu center) | Key Structural Feature |

|---|---|---|---|---|---|---|---|

| 1 | CuCl2 | 1 | EtOH | Room temp, aerobic | High | Square pyramidal | Dichlorido bridged dimer |

| 2 | Cu(CF3SO3)2 | 2 | EtOH | Room temp, aerobic | High | Octahedral | Coordinated water and triflate anion |

| 3 (Ag) | AgPF6 | 2 | EtOH | Room temp | High | Tetrahedral (Ag) | Mononuclear complex |

| 4 (Ag) | AgNO3 | 1 | EtOH | Room temp | High | Tetrahedral (Ag) | Polymeric structure with pyrazine bridging |

Research Outcomes and Notes on Preparation

- The preparation methods are reproducible and yield well-defined complexes suitable for biological and catalytic studies.

- The mild conditions (room temperature, aerobic atmosphere, ethanol solvent) facilitate straightforward synthesis without complex apparatus.

- The ligand’s dual nitrogen donor sites enable versatile coordination, leading to both mononuclear and polynuclear species.

- The copper complexes exhibit biomimetic catalytic activity, and their synthesis is crucial for exploring such properties.

- Silver complexes prepared under similar conditions provide a comparative basis for studying metal ion effects on biological activity.

Chemical Reactions Analysis

Types of Reactions

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:

Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.

Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination polymers with different ligands .

Scientific Research Applications

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism by which Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine exerts its effects involves the coordination of copper ions with the ligands, forming a stable structure. The copper centers can participate in redox reactions, facilitating electron transfer processes. The pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands provide a rigid framework that supports the overall stability and functionality of the compound .

Comparison with Similar Compounds

Copper(II) and Silver(I) Complexes with Py-2pz Ligand

Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) forms complexes with Cu(II) and Ag(I), where the py-2pz ligand adopts a tridentate coordination mode (one pyridine nitrogen and two carboxylate oxygens). Unlike the dicopper complex, these mononuclear complexes exhibit lower dimensionality (1D chains) and lack pillaring ligands, resulting in reduced porosity and gas adsorption capacity .

Cobalt(II) and Cadmium(II) Coordination Polymers

Cobalt(II) and cadmium(II) complexes with pzdc ligands demonstrate distinct coordination geometries. In contrast, the dicopper complex maximizes ligand functionality for framework stability and porosity. Cobalt(II)-pzdc frameworks exhibit antiferromagnetic behavior, unlike the paramagnetic copper(II) centers in the target compound .

Zinc(II) and Nickel(II) Metal–Organic Frameworks (MOFs)

Zinc(II) and nickel(II) MOFs constructed with pyrimidine dicarboxylate ligands show similar pillared-layer structures but differ in ligand flexibility. For instance, Zn(II) frameworks with 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylate exhibit rigid architectures, whereas the dicopper-pzdc system undergoes lattice expansion during CO₂ adsorption due to carboxylate group rotation . This dynamic response enhances gas storage efficiency in the copper complex .

Binuclear Copper Complexes with Alternative Ligands

Binuclear Cu(II) complexes with 2,6-pyridinedicarboxylate or monoethanolamine (mea) ligands lack the synergistic effects of pzdc and 4-pyridin-4-ylpyridine. For example, [Cu(μ₃-pzdc)(mea)]ₙ forms a 2D network with mea acting as a terminal ligand, limiting its adsorption properties compared to the 3D dicopper system .

Gas Adsorption and Hysteresis

The dicopper-pzdc-4-pyridin-4-ylpyridine framework exhibits a sharp adsorption-desorption hysteresis loop for MeOH (P/P₀ = 0.23–0.5), attributed to hydrogen bonding between MeOH and pillar ligand hydroxyl groups . This behavior is absent in rigid frameworks like Zn(II)-pyrimidine dicarboxylate MOFs .

Antimicrobial Activity

While cobalt(III)-pzdc complexes show moderate antimicrobial activity , the dicopper complex’s bioactivity remains underexplored.

Thermal Stability

The target compound decomposes above 300°C, outperforming Ag(I)-py-2pz (200°C) and Cd(II)-pzdc (250°C) complexes . This stability is critical for high-temperature applications like catalysis.

Biological Activity

Dicopper; pyrazine-2,3-dicarboxylate; 4-pyridin-4-ylpyridine is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a dicopper core coordinated with pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands. The structural formula can be represented as follows:

This coordination environment is crucial for its biological interactions and activities.

Biological Activity Overview

The biological activities of dicopper complexes have been extensively studied, particularly their antimicrobial , anticancer , and antioxidant properties. Below is a summary of significant findings:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of dicopper complexes. For instance, research has shown that these compounds exhibit significant activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are detailed in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The presence of copper ions is believed to enhance the antimicrobial properties through mechanisms such as disruption of bacterial cell membranes and generation of reactive oxygen species (ROS) .

Anticancer Activity

Dicopper complexes have also been investigated for their anticancer properties. A study focused on melanoma cells (B16F10) indicated that these complexes could induce cytotoxicity, potentially through mechanisms involving tyrosinase mimicking and nuclease activity . The results showed that the cytotoxic effects correlated with the stability of the complexes and their structural features.

Antioxidant Activity

The antioxidant properties of dicopper complexes are attributed to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Research indicates that these complexes can effectively reduce oxidative damage in cellular models .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the effectiveness of various dicopper complexes against multiple bacterial strains. Results indicated that the presence of specific ligands significantly enhanced antimicrobial activity compared to copper salts alone .

- Cytotoxicity in Melanoma Cells : Another notable investigation assessed the impact of dicopper complexes on melanoma cell lines. The study highlighted a dose-dependent relationship between complex concentration and cell viability, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the common synthetic methodologies for dicopper-pyrazine-2,3-dicarboxylate coordination polymers, and how does pH influence their structural outcomes?

Hydrothermal synthesis is the most widely used method, with pH critically affecting ligand protonation and metal-ligand coordination. For example, at pH 4–6, pyrazine-2,3-dicarboxylate (pzdc) tends to form dinuclear Cu(II) units bridged by carboxylate groups, while higher pH (7–9) promotes polynuclear architectures due to deprotonated ligands . Adjusting pH also modulates crystallinity and dimensionality, as seen in lanthanum complexes where neutral pH yields 2D layers, whereas acidic conditions favor 1D chains .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to characterize the structural features of these complexes?

SCXRD reveals coordination geometries, bond lengths, and supramolecular interactions. For instance, in [Cd(pzdc)₀.₅(L)]ₙ·nH₂O, SCXRD confirmed an eight-coordinate Cd(II) center with pzdc acting as a μ₃-bridging ligand, forming a 3D framework. SHELX programs are commonly used for refinement, leveraging high-resolution data to resolve disordered hydrogen bonding networks .

Q. What role does the pyrazine-2,3-dicarboxylate ligand play in stabilizing metal-organic frameworks (MOFs)?

The pzdc ligand’s dual carboxylate and N-donor sites enable diverse coordination modes (e.g., μ₂, μ₃), facilitating the formation of stable SBUs (secondary building units). In Cu₂(pzdc)₂(4,4′-bipyridine), pzdc bridges Cu(II) dimers, while 4,4′-bipyridine pillars extend the structure into a porous 3D network with CO₂ adsorption capabilities .

Q. How does thermal stability vary among dicopper-pzdc complexes, and what techniques assess this?

Thermogravimetric analysis (TGA) shows decomposition temperatures correlate with ligand rigidity and coordination strength. For example, [Cu₂(pzdc)₂(4,4′-bipyridine)] retains framework integrity up to 250°C, while hydrated analogs lose water molecules below 150°C . Differential scanning calorimetry (DSC) further identifies phase transitions during heating .

Q. What spectroscopic methods are employed to confirm ligand coordination and electronic properties?

- IR spectroscopy : Identifies carboxylate symmetric/asymmetric stretching (νₐₛ(COO⁻) ~1560 cm⁻¹; νₛ(COO⁻) ~1380 cm⁻¹) and pyrazine ring vibrations (C–N stretching ~1600 cm⁻¹) .

- UV-Vis/NIR : Cu(II) d-d transitions (e.g., 600–800 nm for square-planar geometries) and ligand-to-metal charge transfer (LMCT) bands .

Advanced Research Questions

Q. How do dicopper-pzdc frameworks perform in selective CO₂ adsorption, and what structural features enhance selectivity?

Cu₂(pzdc)₂(4,4′-bipyridine) exhibits CO₂/N₂ selectivity ratios >50 at 298 K due to narrow pore apertures (~3.8 Å) and Lewis acidic Cu(II) sites that polarize CO₂. Grand Canonical Monte Carlo (GCMC) simulations corroborate experimental isotherms, highlighting the role of quadrupole interactions . Activation at 150°C under vacuum removes solvent molecules, optimizing pore accessibility .

Q. What mechanisms underlie the antimicrobial activity of transition metal-pzdc complexes?

Co(III)-pzdc complexes disrupt microbial membranes via electrostatic interactions between positively charged metal centers and negatively charged lipid bilayers. Studies against C. albicans and E. coli show MIC values of 8–16 µg/mL, with enhanced activity compared to free ligands due to metal-assisted ligand penetration .

Q. How can computational methods (DFT, MD) predict the gas adsorption properties of pzdc-based MOFs?

Density functional theory (DFT) calculates binding energies between CO₂ and Cu(II) sites (~25 kJ/mol), confirming physisorption dominance. Molecular dynamics (MD) simulations track gas diffusion pathways, revealing preferential adsorption at carboxylate-rich regions . Hybrid Osmotic Monte Carlo (HOMC) further models competitive adsorption in mixed-gas systems .

Q. What strategies resolve contradictions in reported coordination numbers for pzdc complexes?

Discrepancies arise from crystallization conditions (e.g., solvent, temperature). For example, K⁺ in [K(C₆H₃N₂O₄)(C₆H₄N₂O₄)(H₂O)₂] exhibits CN=8, while Cd(II) in [Cd(pzdc)₀.₅(L)]ₙ·nH₂O has CN=6. SCXRD and extended X-ray absorption fine structure (EXAFS) clarify these variations by probing local metal environments .

Q. How do luminescent properties of lanthanide-pzdc complexes depend on structural design?

Eu(III)-pzdc complexes emit red light (λₑₘ=613 nm) via antenna effects, where pzdc transfers energy to Eu(III) ⁵D₀→⁷F₂ transitions. Quantum yield (Φ) improves with rigid frameworks that suppress non-radiative decay, as seen in [Eu₂(pzdc)₃(H₂O)₄] (Φ=15%) versus hydrated analogs (Φ=8%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.